molecular formula C8H8BrNO2 B1433901 Methyl 3-bromo-6-methylpicolinate CAS No. 1256810-88-4

Methyl 3-bromo-6-methylpicolinate

Cat. No.: B1433901
CAS No.: 1256810-88-4
M. Wt: 230.06 g/mol
InChI Key: IUQMIDJSHQTFJN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methylpicolinate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of picolinic acid, featuring a bromine atom at the 3-position and a methyl group at the 6-position on the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Methyl 3-bromo-6-methylpicolinate has several applications in scientific research:

Safety and Hazards

The safety information for “Methyl 3-bromo-6-methylpicolinate” indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-6-methylpicolinate can be synthesized through several methods. One common approach involves the bromination of 6-methylpicolinic acid, followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-methylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-methylpicolinate
  • Methyl 3-chloro-6-methylpicolinate
  • Methyl 3-iodo-6-methylpicolinate

Uniqueness

Methyl 3-bromo-6-methylpicolinate is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

methyl 3-bromo-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMIDJSHQTFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-88-4
Record name methyl 3-bromo-6-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the title compound of step A (10.3 g, 20 mmol) in MeOH (50 mL) was added thionyl chloride (4.4 mL, 60 mmol). The reaction was heated at reflux overnight, cooled to rt and concentrated. Purification via silica gel chromatography (0-15% EtOAc in heptane) gave the title compound (1.9 g, 40%). MS (ESI) mass calcd. for C8H8BrNO2, 230.1; m/z found 232 [M+H]+.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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